n-Phenyl-2-(phenylethynyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Phenyl-2-(phenylethynyl)benzenesulfonamide is an organic compound with the molecular formula C20H15NO2S It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Phenyl-2-(phenylethynyl)benzenesulfonamide typically involves the reaction of 2-iodobenzenesulfonamide with phenylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to maximize yield and minimize byproducts, ensuring a high-purity final product .
Chemical Reactions Analysis
Types of Reactions
n-Phenyl-2-(phenylethynyl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: DMSO, microwave assistance.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents such as ether or tetrahydrofuran (THF).
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: N-sulfonyl-2-aryloxoacetamides.
Reduction: Corresponding amines or alcohols, depending on the reducing agent used.
Substitution: Varied products based on the nucleophile introduced.
Scientific Research Applications
n-Phenyl-2-(phenylethynyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of N-heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of n-Phenyl-2-(phenylethynyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can form strong hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler analog with a single benzene ring attached to the sulfonamide group.
N-Phenylbenzenesulfonamide: Lacks the phenylethynyl group, resulting in different chemical properties and reactivity.
2-Phenylethynylbenzenesulfonamide: Similar structure but without the N-phenyl substitution.
Uniqueness
n-Phenyl-2-(phenylethynyl)benzenesulfonamide is unique due to the presence of both the phenylethynyl and N-phenyl groups, which confer distinct chemical and biological properties. These structural features enhance its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
18963-39-8 |
---|---|
Molecular Formula |
C20H15NO2S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-phenyl-2-(2-phenylethynyl)benzenesulfonamide |
InChI |
InChI=1S/C20H15NO2S/c22-24(23,21-19-12-5-2-6-13-19)20-14-8-7-11-18(20)16-15-17-9-3-1-4-10-17/h1-14,21H |
InChI Key |
FVTQIRKCWGXXGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2S(=O)(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.